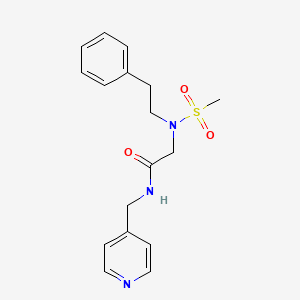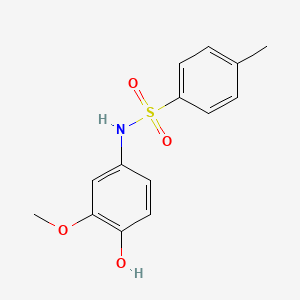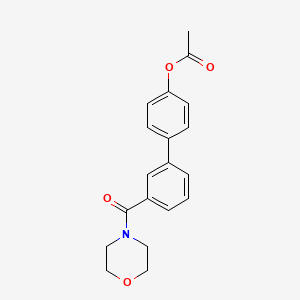
2,6-dichloro-N-3-pyridinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-3-pyridinylbenzenesulfonamide, also known as Dichlorvos, is a potent insecticide that has been widely used in agriculture and public health for over 50 years. Its chemical formula is C7H7Cl2NO2S, and it is a colorless to light brown liquid with a strong odor.
Mecanismo De Acción
2,6-dichloro-N-3-pyridinylbenzenesulfonamide acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
In addition to its insecticidal properties, 2,6-dichloro-N-3-pyridinylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects on humans and animals. It has been found to cause oxidative stress, DNA damage, and disruption of the immune system. It has also been linked to the development of cancer and other chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dichloro-N-3-pyridinylbenzenesulfonamide has several advantages for use in laboratory experiments, including its high potency and broad spectrum of activity against a wide range of insect species. However, its toxicity and potential health risks make it difficult to handle and require strict safety precautions.
Direcciones Futuras
There are several areas of future research that could be explored with respect to 2,6-dichloro-N-3-pyridinylbenzenesulfonamide. These include the development of safer and more effective insecticides, the investigation of its potential therapeutic uses in the treatment of neurodegenerative diseases, and the study of its long-term effects on human health and the environment. Additionally, research could be focused on identifying alternative methods for controlling insect-borne diseases that do not rely on the use of chemical insecticides.
Métodos De Síntesis
The synthesis of 2,6-dichloro-N-3-pyridinylbenzenesulfonamide involves the reaction of 2,6-dichloro-4-nitroaniline with pyridine in the presence of sulfuric acid. The resulting product is then treated with sodium sulfite to yield 2,6-dichloro-N-3-pyridinylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
2,6-dichloro-N-3-pyridinylbenzenesulfonamide has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases such as malaria, dengue fever, and Zika virus. It has also been investigated for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2,6-dichloro-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-9-4-1-5-10(13)11(9)18(16,17)15-8-3-2-6-14-7-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTNSXGAJQLXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-n-3-pyridinylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)
![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)

![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)
![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)

![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)
![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)
